Malonyl CoA (tetralithium)

Fatty acid oxidation CPT1 inhibition Mitochondrial metabolism

This Malonyl CoA (tetralithium) salt, with a defined stoichiometric composition (C₂₄H₃₄Li₄N₇O₁₉P₃S) and enhanced 50 mg/mL aqueous solubility, eliminates the experimental variability seen with alternative or generic preparations. Its precisely characterized counter-ion composition delivers reproducible CPT1 inhibition kinetics and reliable LC-MS/MS calibration. Choose this ≥90% (HPLC) grade tetralithium salt to ensure consistent substrate activity in FASN and MCD assays where acetyl- and methylmalonyl-CoA cannot substitute.

Molecular Formula C24H34Li4N7O19P3S
Molecular Weight 877.4 g/mol
Cat. No. B12379260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonyl CoA (tetralithium)
Molecular FormulaC24H34Li4N7O19P3S
Molecular Weight877.4 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
InChIInChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1
InChIKeyDQLXXYMNINXQSV-UOTTWOKESA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malonyl CoA (tetralithium) Technical Procurement Specifications and Chemical Identity


Malonyl CoA (tetralithium) (CAS: 116928-84-8) is the tetralithium salt form of malonyl coenzyme A, a central metabolic intermediate and regulatory molecule in fatty acid biosynthesis and oxidation . The compound functions as the primary two-carbon extender unit for fatty acid synthase (FASN) in de novo lipogenesis and serves as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme controlling mitochondrial fatty acid import [1]. The tetralithium counter-ion formulation specifically enhances aqueous solubility to 50 mg/mL and provides defined stoichiometric composition (C₂₄H₃₄Li₄N₇O₁₉P₃S, MW: 877.31), distinguishing it from alternative salt forms and the free acid .

Why Malonyl CoA Analogs and Alternative Salt Forms Cannot Be Substituted for Tetralithium Salt


Generic substitution of malonyl-CoA preparations without consideration of salt form, counter-ion composition, and purity grade introduces quantifiable experimental variability in solubility, ionic strength, and enzyme inhibition kinetics. The tetralithium salt form (four Li⁺ counter-ions) demonstrates documented differences in CPT1 inhibition potency and aqueous solubility compared to alternative formulations, with vendor specifications indicating enhanced water solubility and stability relative to the free acid [1][2]. Methylmalonyl-CoA, while structurally related and sometimes employed as a FASN substrate surrogate in decarboxylase assays, exhibits distinct substrate specificity—malonyl-CoA decarboxylase (MLYCD/MCD) selectively removes malonyl-CoA while preserving methylmalonyl-CoA for chain elongation, demonstrating that these CoA esters are not enzymatically interchangeable [3]. Acetyl-CoA cannot functionally substitute for malonyl-CoA in fatty acid elongation systems, as it is inactive both as a primer and as an extender unit [4]. These mechanistic and formulation-level distinctions necessitate compound-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation Evidence: Malonyl CoA (tetralithium) vs. Comparators


CPT1 Isoform-Specific Inhibitory Potency: Liver vs. Muscle Isoform Differential Sensitivity

Malonyl-CoA exhibits quantifiable isoform-selective inhibition of carnitine palmitoyltransferase 1 (CPT1), with the muscle isoform (M-CPT1) demonstrating approximately 3-fold greater sensitivity than the liver isoform (L-CPT1). In Ovis aries, the IC₅₀ for wild-type M-CPT1 is 0.010 mM versus 0.0298 mM for wild-type L-CPT1 [1]. This isoform-specific sensitivity profile is not replicated by acetyl-CoA, which lacks CPT1 inhibitory activity entirely, nor by methylmalonyl-CoA, which demonstrates distinct enzyme selectivity toward methylmalonyl-CoA decarboxylase and mutase rather than CPT1 allosteric regulation [2].

Fatty acid oxidation CPT1 inhibition Mitochondrial metabolism Isoform selectivity

Preincubation-Dependent High-Affinity CPT1 Inhibitory State: Nanomolar vs. Micromolar IC₅₀

Malonyl-CoA inhibition of CPT1 exhibits a dramatic preincubation-dependent shift from micromolar to nanomolar IC₅₀ values depending on experimental protocol. Without preincubation, IC₅₀ values range from 2 µM to 15 µM depending on acyl-CoA chain length (decanyl-, lauryl-, palmitoyl-CoA). However, a 1-minute preincubation with malonyl-CoA in the absence of acyl-CoA substrate reduces the IC₅₀ to 14-15 nM across all three acyl-CoA substrates—a >100-fold increase in apparent inhibitory potency [1]. This kinetic behavior is unique to malonyl-CoA among CoA esters; neither acetyl-CoA nor methylmalonyl-CoA demonstrates this preincubation-dependent high-affinity CPT1 binding transition, as neither binds the malonyl-CoA allosteric site on CPT1 [2].

CPT1 allosteric regulation Preincubation kinetics Mitochondrial fatty acid oxidation IC₅₀ shift

Substrate Affinity Differential: FASN De Novo Synthesis vs. Fatty Acid Elongation Systems

Malonyl-CoA demonstrates a quantifiable 17-fold difference in substrate affinity between de novo fatty acid synthesis (fatty acid synthase, FASN system) and fatty acid elongation pathways. The Michaelis constant (Kₘ) for malonyl-CoA in the FASN system is substantially lower than in the elongation system, where Kₘ = 0.13 mM was measured—representing a 17-fold reduction in affinity compared to FASN [1]. In contrast, acetyl-CoA is completely inactive as an extender unit in both systems and cannot substitute for malonyl-CoA [1]. Methylmalonyl-CoA exhibits a reported Kₘ of 0.00062 mM in certain FASN didomain constructs, indicating even higher apparent affinity than malonyl-CoA (Kₘ = 0.006 mM under comparable conditions), but this metric reflects a fundamentally different metabolic role as a methyl-branched extender unit rather than the canonical two-carbon donor [2][3].

Fatty acid synthase FASN kinetics Michaelis-Menten Substrate affinity

Aqueous Solubility and Vendor-Specified Purity Grade: Tetralithium Salt Formulation Advantages

The tetralithium salt formulation of malonyl-CoA provides quantifiable aqueous solubility of 50 mg/mL in H₂O, yielding clear, colorless solutions suitable for biochemical assays . Vendor documentation explicitly states that the lithium salt form 'usually boasts enhanced water solubility and stability' compared to the free acid formulation, though quantitative comparative stability data (degradation half-life) across salt forms has rarely been reported [1]. The tetralithium product is supplied at ≥90% purity by HPLC with ≤12% water content as specified impurity, providing a defined procurement-grade benchmark . Alternative salt forms (e.g., ammonium, sodium salts) lack equivalent vendor-specified solubility and purity documentation in publicly accessible technical datasheets.

Solubility optimization Salt form comparison Assay reproducibility Procurement specifications

Enzymatic Selectivity in Malonyl-CoA Decarboxylase (MLYCD/MCD) Assays: Catalytic Efficiency Metrics

Malonyl-CoA decarboxylase (MLYCD/MCD) demonstrates defined catalytic parameters with malonyl-CoA as the cognate substrate. The mitochondrial form exhibits kcat = 19 sec⁻¹, while the cytoplasmic+peroxisomal form shows kcat = 28 sec⁻¹, with the latter displaying at least 1.09-fold higher catalytic efficiency [1]. Critically, MCD selectively removes malonyl-CoA while preserving methylmalonyl-CoA for chain elongation—a specificity that ensures methylmalonyl-CoA remains the only chain-elongating substrate for FASN when branched-chain fatty acid synthesis is required [1]. This substrate selectivity is absolute: methylmalonyl-CoA is not a substrate for MCD, and acetyl-CoA (the decarboxylation product) does not undergo the reverse reaction under physiological conditions .

Malonyl-CoA decarboxylase MCD MLYCD Catalytic efficiency Substrate specificity

Optimal Research and Industrial Applications for Malonyl CoA (tetralithium)


Fatty Acid Oxidation Flux Studies Requiring CPT1 Inhibition with Isoform-Specific Sensitivity

Malonyl CoA (tetralithium) is optimally deployed in mitochondrial fatty acid oxidation assays where CPT1 inhibition must be titrated according to isoform-specific sensitivity. Researchers should account for the approximately 3-fold higher sensitivity of M-CPT1 (IC₅₀ = 0.010 mM) versus L-CPT1 (IC₅₀ = 0.0298 mM) when designing experiments across muscle versus liver mitochondrial preparations [1]. For assays requiring high-affinity inhibition, a 1-minute preincubation protocol without acyl-CoA substrate will shift apparent IC₅₀ from micromolar (2-15 µM) to nanomolar (14-15 nM) ranges [2].

In Vitro De Novo Fatty Acid Synthesis (FASN) Kinetic Characterization

This compound is the definitive substrate for FASN-mediated de novo lipogenesis assays, where it functions as the essential two-carbon extender unit. Based on documented Kₘ values (0.006 mM for wild-type FASN at 25°C, pH 7.0), malonyl-CoA should be supplied at concentrations optimized for Vmax determination [3]. Acetyl-CoA cannot substitute as an extender unit and is completely inactive in this capacity [4]. The tetralithium salt's 50 mg/mL aqueous solubility facilitates preparation of concentrated stock solutions for multi-concentration kinetic analyses .

Malonyl-CoA Decarboxylase (MLYCD/MCD) Enzymatic Activity Assays

Malonyl CoA (tetralithium) is the specific and sole substrate for MCD activity assays. MCD selectively decarboxylates malonyl-CoA to acetyl-CoA (kcat = 19-28 sec⁻¹ depending on isoform) while excluding methylmalonyl-CoA, which is preserved for branched-chain fatty acid synthesis [5]. Researchers should not substitute methylmalonyl-CoA in MCD assays, as it is not a substrate for this enzyme. The ≥90% HPLC purity specification ensures that malonyl-CoA-dependent decarboxylation rates are not confounded by contaminating CoA esters .

LC-MS/MS Quantification of Tissue Malonyl-CoA Using Tetralithium Salt as Analytical Standard

The tetralithium salt formulation serves as an analytical reference standard for LC-MS/MS-based quantification of endogenous malonyl-CoA in tissue extracts. Validated HPLC/MS methods using ion-pairing reversed-phase chromatography enable simultaneous quantification of malonyl-CoA alongside other short-chain acyl-CoAs [6]. The defined purity (≥90% HPLC) and stoichiometric tetralithium composition provide a reliable calibration standard, whereas the free acid or alternative salt forms lack equivalent vendor-documented purity specifications for analytical method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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